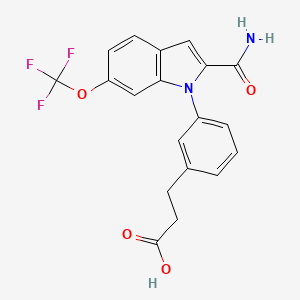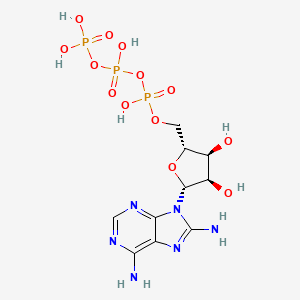
8-NH2-ATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
8-NH2-ATP is synthesized from 8-NH2-Ado. The synthesis involves the phosphorylation of 8-NH2-Ado to produce this compound. The reaction conditions typically include the use of phosphorylating agents and specific catalysts to facilitate the conversion. The process is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale phosphorylation reactions, purification steps, and quality control measures to produce this compound in bulk quantities for research and industrial applications .
化学反応の分析
Types of Reactions
8-NH2-ATP undergoes various chemical reactions, including:
Oxidation: The amino group in this compound can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Hydrolysis: This compound can be hydrolyzed to release 8-NH2-Ado and inorganic phosphate.
Common Reagents and Conditions
Oxidizing Agents: Used for oxidation reactions.
Nucleophiles: Employed in substitution reactions.
Enzymes: Facilitate hydrolysis reactions under physiological conditions.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Results in substituted amino derivatives.
Hydrolysis: Yields 8-NH2-Ado and inorganic phosphate.
科学的研究の応用
8-NH2-ATP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools
作用機序
The mechanism of action of 8-NH2-ATP involves its conversion from 8-NH2-Ado. The compound exerts its effects by inducing apoptosis-related cleavage of poly (ADP-ribose) polymerase. This process involves the accumulation of this compound within cells, leading to the inhibition of RNA and DNA synthesis. The compound also affects cellular ATP levels and glucose consumption, ultimately triggering autophagy and apoptosis through various molecular pathways .
類似化合物との比較
8-NH2-ATP is compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): The active form of ATP, involved in energy transfer within cells.
8-Chloro-Adenosine: Another modified nucleotide with potential therapeutic applications.
8-Amino-Adenosine (8-NH2-Ado): The precursor of this compound, known for its antitumor activity
Conclusion
This compound is a unique and valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a subject of interest for researchers exploring new therapeutic agents and biochemical tools.
特性
分子式 |
C10H17N6O13P3 |
|---|---|
分子量 |
522.20 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
FRQGDEVDOCHMCQ-UUOKFMHZSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
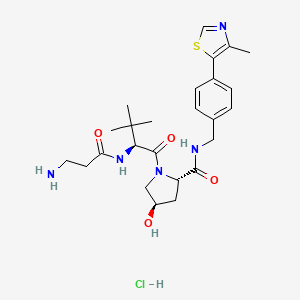
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
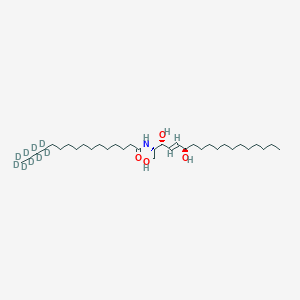
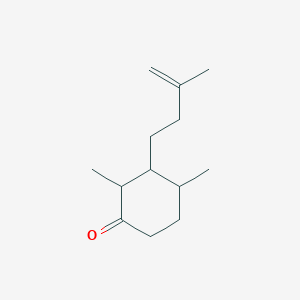
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
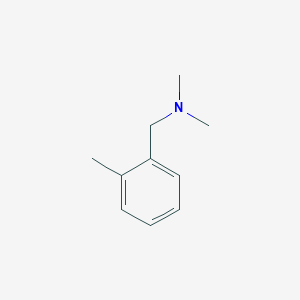
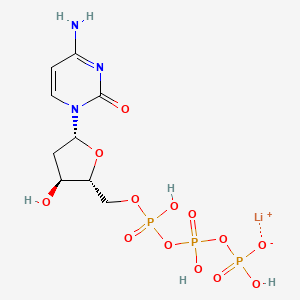
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

